N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide
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Overview
Description
- Reactants: 1-(4-fluorophenyl)-5-oxopyrrolidine and phenylacetyl chloride.
- Conditions: Stirring in the presence of a base such as triethylamine.
- Product: N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Pyrrolidinone Ring
- Reactants: 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
- Conditions: Reflux in ethanol for several hours.
- Product: 1-(4-fluorophenyl)-5-oxopyrrolidine.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide
- N-{[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide
- N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide
Uniqueness
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLPNRQWHIEHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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